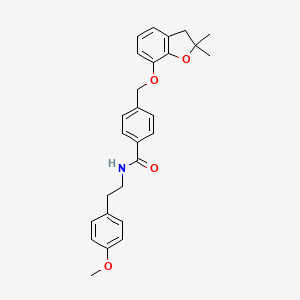
ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a distinctive structure, incorporating a 1H-imidazole ring substituted with a 4-fluorophenyl group and a p-tolyl group, connected via a thioether linkage to an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multiple synthetic steps, starting from readily available precursors. One common synthetic route involves the following key steps:
Formation of the Imidazole Ring: : The initial step often includes the condensation of a suitable aldehyde or ketone with an amine and an aldehyde/ketone donor, followed by cyclization to form the imidazole core.
Introduction of Substituents: : The 4-fluorophenyl and p-tolyl groups are introduced via electrophilic aromatic substitution reactions.
Thioether Formation: : The imidazole derivative is then subjected to thioetherification using an appropriate thiol.
Esterification: : The final step involves the esterification of the thioether product with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of these synthetic routes, employing continuous flow chemistry, advanced catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate undergoes several types of chemical reactions, including:
Oxidation: : The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The imidazole ring and aromatic substituents can be reduced under hydrogenation conditions with appropriate catalysts.
Substitution: : The ester group can participate in nucleophilic substitution reactions, generating a range of derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: : Alcohols, amines, and other nucleophiles under acidic or basic conditions
Major Products
Oxidation Products: : Sulfoxide, sulfone derivatives
Reduction Products: : Hydrogenated imidazole and aromatic derivatives
Substitution Products: : Various esters, amides, and other functionalized derivatives
Scientific Research Applications
Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for its potential therapeutic effects in treating various diseases, including infections and inflammatory conditions.
Industry: : Utilized in the development of new materials, catalysts, and other industrially relevant chemicals.
Mechanism of Action
The mechanism by which ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate exerts its effects depends on the specific application:
Biological Targets: : It may interact with enzymes or receptors, inhibiting or modulating their activity. The fluoroaromatic and imidazole moieties are particularly relevant in binding to active sites or allosteric sites.
Pathways: : Its actions could involve the modulation of cellular signaling pathways, affecting processes like inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Compared to other imidazole derivatives, ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate stands out due to its unique combination of substituents, which may confer specific biological or chemical properties:
Similar Compounds
1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazole
Ethyl 2-(imidazol-2-ylthio)acetate
Other imidazole derivatives with varied aromatic substituents
These related compounds can be used as a basis for comparison to highlight the distinct features and potential advantages of this compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-4-14(2)5-7-15)23(20)17-10-8-16(21)9-11-17/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXJFLPGWGNABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
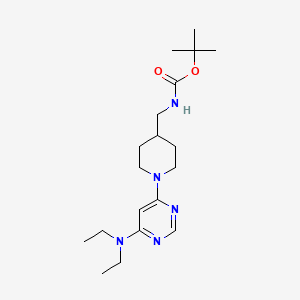
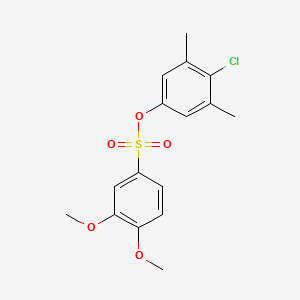
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)
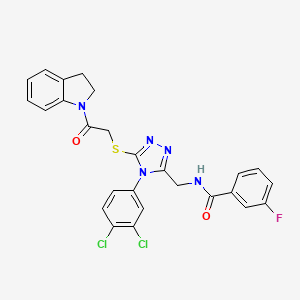
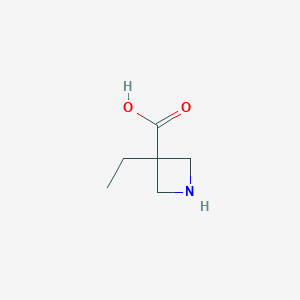
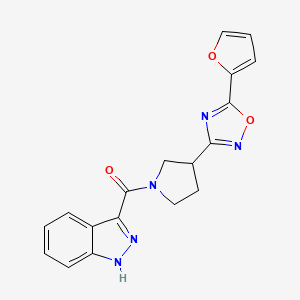
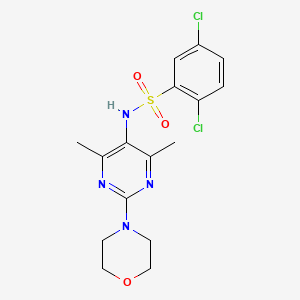
![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
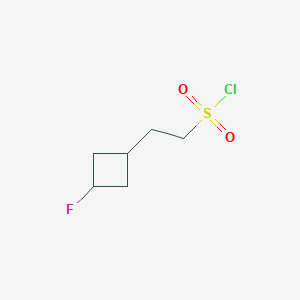

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2919407.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)

